2-(Ethoxymethylene)-N-(naphthalen-1-yl)-3-oxobutanamide
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Overview
Description
2-(Ethoxymethylene)-N-(naphthalen-1-yl)-3-oxobutanamide is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of an ethoxymethylene group and a naphthalen-1-yl group attached to a 3-oxobutanamide backbone. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethylene)-N-(naphthalen-1-yl)-3-oxobutanamide typically involves the condensation of ethyl acetoacetate with naphthylamine in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of automated systems for the addition of reagents and the monitoring of reaction progress can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethylene)-N-(naphthalen-1-yl)-3-oxobutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The ethoxymethylene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Ethoxymethylene)-N-(naphthalen-1-yl)-3-oxobutanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethylene)-N-(naphthalen-1-yl)-3-oxobutanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The ethoxymethylene group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s binding affinity to its targets. The naphthalen-1-yl group can also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- Di(naphthalen-2-yl)-1,2-diphenylethene
- 9,10-Di(naphthalen-2-yl)anthracene
Uniqueness
2-(Ethoxymethylene)-N-(naphthalen-1-yl)-3-oxobutanamide is unique due to the presence of the ethoxymethylene group, which imparts distinct chemical reactivity and biological activity. The combination of the naphthalen-1-yl group with the 3-oxobutanamide backbone also contributes to its unique properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H17NO3 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
(2E)-2-(ethoxymethylidene)-N-naphthalen-1-yl-3-oxobutanamide |
InChI |
InChI=1S/C17H17NO3/c1-3-21-11-15(12(2)19)17(20)18-16-10-6-8-13-7-4-5-9-14(13)16/h4-11H,3H2,1-2H3,(H,18,20)/b15-11+ |
InChI Key |
GYDVSNMCQUXBOJ-RVDMUPIBSA-N |
Isomeric SMILES |
CCO/C=C(\C(=O)C)/C(=O)NC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CCOC=C(C(=O)C)C(=O)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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